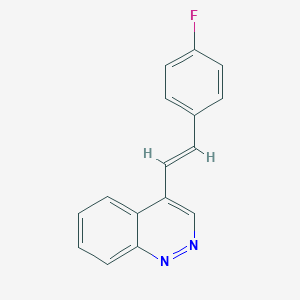
4-(4-Fluorostyryl)cinnoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Fluorostyryl)cinnoline is a heterocyclic compound with the molecular formula C16H11FN2. It belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities. The compound features a cinnoline core with a fluorostyryl substituent, making it a valuable entity in synthetic organic chemistry and medicinal research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorostyryl)cinnoline typically involves the reaction of 4-alkylpyridazine with nitrostyrene in the presence of dioxane and piperidine at elevated temperatures (around 100°C). This microwave-assisted method is efficient and yields bioactive cinnoline derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale microwave-assisted synthesis due to its efficiency and high yield. This method minimizes reaction time and simplifies product isolation .
化学反応の分析
Types of Reactions: 4-(4-Fluorostyryl)cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives
科学的研究の応用
4-(4-Fluorostyryl)cinnoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties
作用機序
The mechanism of action of 4-(4-Fluorostyryl)cinnoline involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and receptors, leading to its biological effects. For instance, it may interact with DNA or proteins, disrupting cellular processes and leading to antimicrobial or anticancer activities .
類似化合物との比較
Cinnoline: The parent compound with a similar core structure but without the fluorostyryl substituent.
Quinoline: A structurally related compound with a nitrogen atom in the ring, known for its antimalarial properties.
Isoquinoline: Another related compound with a different nitrogen placement, used in various pharmaceuticals.
Uniqueness: 4-(4-Fluorostyryl)cinnoline is unique due to its fluorostyryl group, which enhances its biological activity and specificity. This substituent can significantly alter the compound’s pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development .
特性
CAS番号 |
5387-94-0 |
|---|---|
分子式 |
C16H11FN2 |
分子量 |
250.27 g/mol |
IUPAC名 |
4-[(E)-2-(4-fluorophenyl)ethenyl]cinnoline |
InChI |
InChI=1S/C16H11FN2/c17-14-9-6-12(7-10-14)5-8-13-11-18-19-16-4-2-1-3-15(13)16/h1-11H/b8-5+ |
InChIキー |
GZALKQIQPOLMAF-VMPITWQZSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=CN=N2)/C=C/C3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C=CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


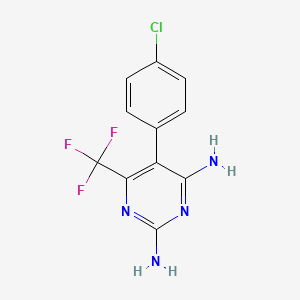
![5-Methyl-2,3-diphenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15210803.png)
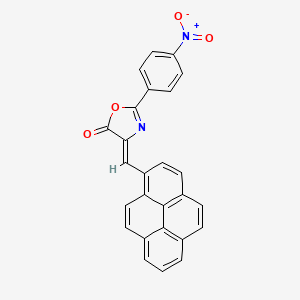


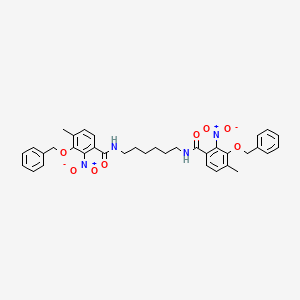
![5-[1-(4-Methylphenoxy)ethyl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B15210842.png)
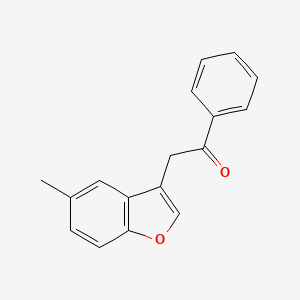
![Adenosine, N-benzoyl-2',3'-dideoxy-3'-[(triphenylmethyl)amino]-](/img/structure/B15210850.png)
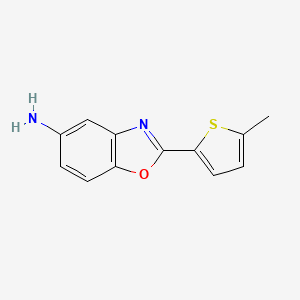
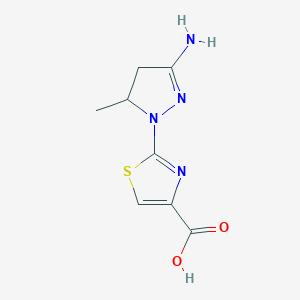
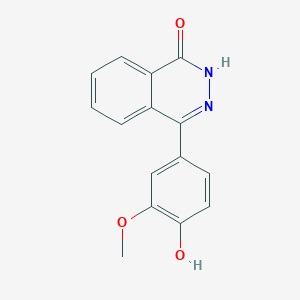
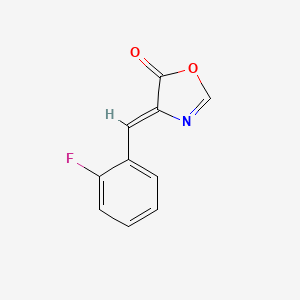
![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
